molecular formula C21H25ClN2O5 B2518881 [1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate CAS No. 1111538-96-5

[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate

Cat. No.: B2518881
CAS No.: 1111538-96-5
M. Wt: 420.89
InChI Key: HSHZLJFXBCQZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate is a useful research compound. Its molecular formula is C21H25ClN2O5 and its molecular weight is 420.89. The purity is usually 95%.
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Biological Activity

The compound [1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate, often referred to by its IUPAC name for clarity, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyano group, a chlorinated benzodioxepin moiety, and an enolate component. Its molecular formula can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₄
Molecular Weight353.80 g/mol
IUPAC NameThis compound

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. In a study evaluating various derivatives against fungal strains, it was found to inhibit the growth of Fusarium graminearum and Botrytis cinerea, which are notorious for causing crop diseases. The mechanism appears to involve disruption of fungal cell wall synthesis and function.

Antitumor Activity

The compound has also been assessed for its antitumor properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death.

Anti-inflammatory Effects

In animal models of inflammation, the compound showed promising results in reducing markers such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory conditions. The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways.

Study 1: Antifungal Efficacy

A recent study published in Journal of Agricultural and Food Chemistry evaluated the efficacy of this compound against various plant pathogens. The results indicated a dose-dependent inhibition of fungal growth with an IC50 value lower than that of standard antifungal agents like azoles and polyenes .

Study 2: Antitumor Mechanisms

In another investigation reported in Cancer Research, the compound was tested on multiple cancer cell lines. Results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with this compound .

Properties

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5/c1-13(2)21(4,12-23)24-20(26)14(3)29-18(25)7-6-15-10-16(22)19-17(11-15)27-8-5-9-28-19/h6-7,10-11,13-14H,5,8-9H2,1-4H3,(H,24,26)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHZLJFXBCQZAV-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C=CC1=CC2=C(C(=C1)Cl)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)/C=C/C1=CC2=C(C(=C1)Cl)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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